Molecular Weight and Substitution Pattern Versus 1-Benzyl-1-butyl-3-(1H-indol-3-yl)urea
The target compound bears an N-methyl group on the indole ring, whereas its closest analog, 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea (CAS 941926-70-1), lacks this substitution. Molecular weight differs by 14.03 g/mol (335.45 vs. 321.42 g/mol) . This methyl group is predicted to increase lipophilicity and may enhance metabolic stability, although direct biological comparison data are not available in the public domain.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 335.45 g/mol |
| Comparator Or Baseline | 321.42 g/mol (1-benzyl-1-butyl-3-(1H-indol-3-yl)urea, CAS 941926-70-1) |
| Quantified Difference | +14.03 g/mol |
| Conditions | Calculated from molecular formula (C21H25N3O vs. C20H23N3O) |
Why This Matters
The structural difference alters physicochemical properties that may influence target binding and ADME profiles, making the compound a distinct entity for lead optimization programs.
